molecular formula C11H17N3O B13958779 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol

Cat. No.: B13958779
M. Wt: 207.27 g/mol
InChI Key: GFCWVJLQHUEQMH-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol is a heterocyclic compound that features a piperidine ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 3-hydroxypiperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a hydroxyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-ol

InChI

InChI=1S/C11H17N3O/c1-8-6-9(2)13-11(12-8)14-5-3-4-10(15)7-14/h6,10,15H,3-5,7H2,1-2H3

InChI Key

GFCWVJLQHUEQMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)O)C

Origin of Product

United States

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